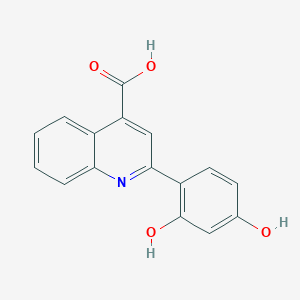

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” is a derivative of 2-phenyl-quinoline-4-carboxylic acid . It is a complex organic compound that has been studied for its potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, which includes “this compound”, typically starts from aniline, 2-nitrobenzaldehyde, and pyruvic acid. This is followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The synthesized compounds are then characterized using 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple aromatic rings. This structure is designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve several steps. For example, in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination are involved .Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery . For instance, some quinoline derivatives have shown inhibitory effects on histone deacetylase (HDAC), a group of enzymes involved in regulating gene expression .

Mode of Action

If we consider its potential as an hdac inhibitor, it may exert its effects by interacting with hdac enzymes, thereby modulating gene expression

Biochemical Pathways

If it acts as an hdac inhibitor, it could potentially influence the acetylation status of histones, thereby affecting gene expression and various cellular processes .

Pharmacokinetics

The lipophilicity of similar quinoline derivatives has been associated with their antibacterial activity, suggesting that these properties may influence the bioavailability of these compounds .

Result of Action

Quinoline derivatives have been associated with a variety of biological activities, including antibacterial activity . If 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid acts as an HDAC inhibitor, it could potentially influence gene expression and cellular processes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available from a variety of sources. In addition, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in laboratory experiments. It is not soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, this compound is a relatively weak inhibitor of enzymes, and therefore may not be suitable for certain types of experiments.

Direcciones Futuras

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid has a wide variety of potential applications in the fields of medicine, agriculture, and industry. In the field of medicine, this compound could be used as an anti-cancer agent, as an anti-inflammatory agent, or as an anti-oxidant. In the field of agriculture, this compound could be used to produce phytoalexins, which are antimicrobial compounds produced by plants to defend against microbial infection. Finally, in the field of industry, this compound could be used as a dye or fragrance, or as an intermediate in the synthesis of certain drugs and pharmaceuticals.

Métodos De Síntesis

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid can be synthesized through a variety of methods, including the condensation of 2,4-dihydroxybenzoic acid with aniline, the oxidation of 2,4-dihydroxybenzaldehyde, and the oxidation of 2,4-dihydroxyphenylalanine. The most common method for the synthesis of this compound is the oxidation of 2,4-dihydroxybenzaldehyde, which is achieved by treating the aldehyde with an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Aplicaciones Científicas De Investigación

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid has a wide variety of applications in scientific research. It is used in the synthesis of a number of compounds, including flavonoids, coumarins, and terpenoids, as well as in the production of dyes and fragrances. It is also used in the synthesis of certain drugs and pharmaceuticals, and has been studied for its potential use as an anti-cancer agent. In addition, this compound has been studied for its potential use in the treatment of Parkinson’s disease and Alzheimer’s disease.

Análisis Bioquímico

Cellular Effects

The cellular effects of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid are not well-documented. Related compounds have been shown to have significant effects on cellular processes. For instance, a compound named D28, which has a similar 2-substituted phenylquinoline-4-carboxylic acid group, has been found to induce G2/M cell cycle arrest and promote apoptosis in K562 cells .

Molecular Mechanism

Related compounds have been found to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins . This inhibition can significantly contribute to the modulation of cellular functions and activities .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRJFVQBTVZEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B6500085.png)

![2-amino-N-butyl-1-[(E)-[(furan-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)

![2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500106.png)

![2-amino-N-phenyl-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)

![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)

![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6500142.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6500149.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6500175.png)

![8-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6500177.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6500188.png)